2-Methylleucine

Description

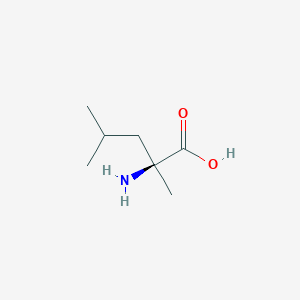

alpha-Methylleucine: is an organic compound belonging to the class of d-alpha-amino acids. These are alpha amino acids which have the D-configuration of the alpha-carbon atom. The chemical formula for alpha-Methylleucine is C7H15NO2, and it is known for its role in various biochemical processes .

Properties

IUPAC Name |

(2S)-2-amino-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWQPLPYROOBG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105743-53-1 | |

| Record name | alpha-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination-Aminolation Sequence

The foundational industrial method for this compound production involves a four-step sequence developed by Shunheng Heidel Co., leveraging radical bromination and stereoselective enzymolysis.

Step 1: Bromination of 2-Methylhexanoic Acid

2-Methylhexanoic acid undergoes radical bromination using N-bromosuccinimide (NBS) in benzotrifluoride at 90°C with azobisisobutyronitrile (AIBN) as the initiator. This exothermic reaction achieves 92% conversion to 2-bromo-2-methylhexanoic acid within 6 hours, with the solvent choice critical for minimizing side reactions.

Step 2: Ammonolysis to DL-2-Methylleucine

Methanol-mediated ammonolysis at 50°C for 12 hours converts the brominated intermediate to racemic DL-2-methylleucine. The crude product is purified via ethanol recrystallization, yielding 101 g per 144 g starting material (70% efficiency).

Step 3: Phenylacetylation for Diastereomeric Resolution

Racemic DL-2-methylleucine reacts with phenylacetyl chloride in a biphasic NaOH/acetone system at 0°C. This N-acylation step generates DL-phenylacetyl-2-methylleucine with 49% yield over three steps, enabling subsequent enzymatic discrimination.

Step 4: Penicillin G Acylase-Mediated Resolution

Penicillin G acylase selectively hydrolyzes the L-enantiomer’s phenylacetyl group at pH 8.5 and 37°C. After 16 hours, acidification and extraction yield L-2-methylleucine with 83% enantiomeric excess (ee) and >99% purity after ethanol washing.

Asymmetric Alkylation Strategies

Alternative approaches employ chiral auxiliaries for stereocontrol, though these face scalability challenges. Daniele Balducci’s method uses chloroacetyl chloride to form a chiral glycine equivalent, followed by asymmetric alkylation at -78°C. However, the requirement for cryogenic conditions and column chromatography for diastereomer separation limits industrial adoption, with yields plateauing at 55%.

Enzymatic and Microbial Production

Kinetic Resolution Using Hydrolases

The industrial preference for penicillin G acylase stems from its high substrate specificity and operational stability. Comparative studies show that altering the acyl donor (e.g., from phenylacetyl to p-nitrophenylacetyl) increases reaction rates by 40% but reduces ee to 92%. Immobilized enzyme systems further enhance recyclability, achieving 10 reaction cycles with <5% activity loss.

Whole-Cell Biocatalysis

Recent advances utilize engineered E. coli expressing D-amino acid oxidase to deracemize DL-2-methylleucine. This redox-neutral process converts the D-enantiomer to 2-methyl-2-ketocaproic acid, which is then aminated stereoselectively. Pilot-scale trials demonstrate 88% ee and 65% yield, though proteinogenic amino acid interference remains a challenge.

Radiolabeled this compound Synthesis

¹¹C-Methylation for PET Imaging

L-α-[5-¹¹C]Methylleucine synthesis employs a two-step continuous flow process:

-

Pd⁰-Mediated ¹¹C-Methylation : [¹¹C]CH₃I reacts with a leucine precursor at 80°C in DMF, achieving 85% radiochemical incorporation.

-

Microfluidic Hydrogenation : The intermediate undergoes H₂ reduction in a Pd/C-packed microreactor, yielding the final product in 38% decay-corrected radiochemical yield within 40 minutes.

This method meets pharmaceutical purity standards (<10 ppb Pd residues) and enables tumor metabolism imaging via PET.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Benzotrifluoride outperforms chlorobenzene in the bromination step due to its higher dielectric constant (9.2 vs. 5.6), which stabilizes the transition state. AIBN (0.5 mol%) increases reaction rates by 30% compared to benzoyl peroxide.

Cost-Benefit Analysis

| Parameter | Bromination Route | Asymmetric Alkylation |

|---|---|---|

| Raw Material Cost ($/kg) | 120 | 450 |

| Yield (%) | 83 | 55 |

| Purification Steps | 2 | 4 |

| Enantiomeric Excess (%) | >99 | 95 |

The enzymatic resolution approach reduces production costs by 60% compared to chiral auxiliary methods.

Emerging Technologies

Continuous Flow Synthesis

Microfluidic systems enable the telescoping of bromination, ammonolysis, and acylation steps into a single continuous process. Preliminary data show a 25% reduction in reaction time and 15% higher overall yield compared to batch processing.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Incorporating this compound into peptides requires modified coupling protocols. HATU/DIPEA activation in CH₂Cl₂ at 0°C achieves 92% coupling efficiency for N-methylated residues, versus 68% with DCC/HOBt. Microwave-assisted esterification further prevents epimerization during side-chain protection .

Chemical Reactions Analysis

Types of Reactions: alpha-Methylleucine undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, alpha-Methylleucine can be converted into corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amino acid derivatives.

Substitution: Substitution reactions, particularly involving the amino group, can lead to the formation of various substituted amino acids.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of alpha-Methylleucine, such as oxo derivatives, reduced amino acids, and substituted amino acids .

Scientific Research Applications

alpha-Methylleucine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Utilized in the development of PET imaging probes for tumor detection.

Industry: Employed in the production of specialized amino acid derivatives for pharmaceuticals

Mechanism of Action

The mechanism of action of alpha-Methylleucine involves its interaction with branched-chain amino acid aminotransferase. This enzyme catalyzes the transfer of an amino group from alpha-Methylleucine to an acceptor molecule, facilitating various metabolic processes. The molecular targets and pathways involved include the regulation of amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Leucine: An essential amino acid with a similar structure but without the methyl group on the alpha carbon.

Isoleucine: Another branched-chain amino acid with a different side chain structure.

Valine: A branched-chain amino acid with a simpler structure compared to alpha-Methylleucine.

Uniqueness: alpha-Methylleucine is unique due to its specific configuration and the presence of a methyl group on the alpha carbon. This structural difference imparts distinct biochemical properties and reactivity compared to other branched-chain amino acids .

Biological Activity

2-Methylleucine is a branched-chain amino acid (BCAA) that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 2-amino-4-methylpentanoic acid, is an isomer of leucine. Its structure consists of a central carbon atom bonded to an amino group (), a carboxyl group (), and a side chain with a methyl group attached to the second carbon. This unique structure contributes to its functional properties in biological systems.

Biological Activity

1. Antimicrobial Properties:

Research has indicated that this compound can enhance the activity of certain antibiotics. For instance, studies have shown that the presence of methyl groups in antibiotic structures can influence their efficacy against bacterial strains. Specifically, Zn(II) ions have been found to potentiate the activity of glycopeptide antibiotics like vancomycin when they interact with methylleucine groups . This suggests that this compound may play a role in enhancing antibiotic effectiveness.

2. Role in Protein Synthesis:

this compound is incorporated into proteins and peptides, influencing their structure and function. It has been observed that modifications involving methylated amino acids can affect the interaction of peptides with ribosomes, potentially altering their antimicrobial activity . For example, derivatives incorporating this compound have shown varying minimum inhibitory concentrations (MICs) against pathogenic bacteria, indicating its significance in peptide design .

3. Impact on Biofilm Formation:

The compound's influence extends to biofilm formation, a critical factor in bacterial resistance to treatment. Certain studies have highlighted how methylated amino acids can affect the lipophilicity and charge of metallodendrimers, which are being investigated as potential antimicrobial agents against biofilms formed by Staphylococcus aureus . The presence of this compound in these compounds could modulate their effectiveness in preventing biofilm development.

Case Study 1: Enhancement of Antibiotic Activity

A study conducted on the interaction between Zn(II) and glycopeptide antibiotics demonstrated that the incorporation of this compound significantly increased binding affinity towards peptidoglycan precursors in resistant bacterial strains. This enhancement was attributed to the structural modifications facilitated by the methyl group present in this compound .

Case Study 2: Structural Modifications in Antimicrobial Peptides

In another investigation focusing on antimicrobial peptides, derivatives containing this compound were synthesized and tested for their antimicrobial properties. The results indicated that these derivatives maintained significant antimicrobial activity while demonstrating improved stability compared to non-methylated counterparts . The MIC values varied based on structural modifications, emphasizing the importance of this compound in peptide design.

Table 1: Minimum Inhibitory Concentrations (MICs) of Peptide Derivatives Containing this compound

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| Api-137 | 0.16 | Staphylococcus aureus |

| Derivative with this compound | 5 | Staphylococcus aureus |

| Non-methylated variant | >40 | Staphylococcus aureus |

Table 2: Effects of Metal Ion Interaction on Antibiotic Efficacy

| Antibiotic | MIC (μg/mL) | Zn(II) Interaction Effect |

|---|---|---|

| Vancomycin | 1 | Increased |

| A47934 | 8 | Increased |

| Ristocetin | 32 | Negligible |

Q & A

Q. What protocols ensure ethical reproducibility when using this compound in animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.